Lupeol caffeate
Description
Overview of Lupeol (B1675499) as a Pentacyclic Triterpenoid (B12794562)
Lupeol is a naturally occurring pentacyclic triterpenoid belonging to the lupane (B1675458) family. frontiersin.org Its structure is characterized by five rings and a hydroxyl group at the C3 position, which is crucial for many of its biological activities. frontiersin.org This compound is widely distributed in the plant kingdom, found in numerous edible fruits and vegetables such as mangoes, olives, and strawberries, as well as various medicinal plants. frontiersin.orgchemicalbook.com
Lupeol is synthesized in plants from squalene (B77637) through the mevalonate (B85504) pathway. frontiersin.org It has been the subject of extensive research, which has revealed a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. frontiersin.orgwikipedia.orgnih.gov The lipophilic nature of lupeol allows it to interact with cell membranes, contributing to its diverse biological actions. frontiersin.org Despite its potential, the clinical application of lupeol has been hampered by its low water solubility and limited bioavailability. frontiersin.org
Significance of Caffeic Acid Esters in Phytochemistry
Caffeic acid esters are a class of phenolic compounds that are widespread in the plant kingdom and are significant in phytochemistry. nih.govnih.gov These esters are formed by the combination of caffeic acid with various alcohols or other molecules. mdpi.com One of the most well-known examples is caffeic acid phenethyl ester (CAPE), a key bioactive component of propolis. nih.govmdpi.com
Caffeic acid esters are recognized for their potent biological activities, which are largely attributed to the presence of the catechol ring with its hydroxyl groups. mdpi.commdpi.com These functional groups are responsible for the strong antioxidant properties of these compounds. mdpi.com Research has demonstrated that caffeic acid esters possess a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govmdpi.commdpi.com Their diverse biological functions have made them a focal point of interest in the development of new therapeutic agents from natural sources. nih.gov
Contextualization of Lupeol Caffeate within Natural Products Research
This compound is a natural product formed by the esterification of lupeol with caffeic acid. This combination brings together the distinct properties of a pentacyclic triterpenoid and a phenolic acid ester, resulting in a molecule with unique and enhanced biological potential. koreascience.krresearchgate.net
Found in various plants, including Hippocratea volubilis and Couroupita guianensis, this compound has been the subject of research to elucidate its chemical structure and biological activities. koreascience.krscite.ai Studies have explored its potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent. koreascience.krblrcl.org The investigation of this compound is part of a broader effort in natural products research to identify and characterize novel compounds from nature that could serve as leads for the development of new pharmaceuticals. blrcl.orgchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32?,34+,36+,37-,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLINODNHPPMX-ICEDIGPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of Lupeol Caffeate
Molecular Structure and Chemical Formula
Lupeol (B1675499) caffeate is chemically identified as Lup-20(29)-en-3-ol, (2E)-3-(3,4-dihydroxyphenyl)-2-propenoate, (3β)-. chemicalbook.com Its molecular formula is C₃₉H₅₆O₄. chemicalbook.com The structure consists of the pentacyclic lupane (B1675458) skeleton of lupeol, with the caffeic acid moiety attached via an ester linkage at the C-3β hydroxyl group.
Identification in Dobera glabra
Physicochemical Properties
Lupeol caffeate is described as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₆O₄ chemicalbook.com |
| Molecular Weight | 590.86 g/mol |
| Appearance | Powder chemicalbook.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone chemicalbook.com |
| CAS Number | 103917-26-6 chemicalbook.com |
Biosynthesis of Lupeol and Its Caffeate Derivatives
Mevalonate (B85504) Pathway in Lupeol (B1675499) Biosynthesis
The journey to lupeol, a pentacyclic triterpenoid (B12794562), commences with the mevalonate (MVA) pathway. frontiersin.orgcdnsciencepub.com This fundamental pathway, occurring in the cytosol, builds the essential five-carbon isoprene (B109036) units that are the building blocks for all terpenoids. oup.com The process starts with acetyl-CoA and, through a series of enzymatic reactions, produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgcdnsciencepub.comoup.com Two molecules of farnesyl pyrophosphate (FPP), each a 15-carbon intermediate, are then condensed to form the 30-carbon precursor, squalene (B77637). oup.com Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), the final precursor for lupeol synthesis. frontiersin.orgoup.comresearchgate.net
The cyclization of 2,3-oxidosqualene is a critical branching point in triterpene biosynthesis, catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.govresearchgate.net These enzymes are responsible for creating the vast array of triterpene skeletons found in nature, including lupeol. nih.govnih.govresearchgate.netcore.ac.uk The conformation of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final product. nih.govacs.org
In the apple plant (Malus × domestica), specific OSCs have been identified and characterized for their role in lupeol production. MdOSC5 is a key enzyme that primarily cyclizes 2,3-oxidosqualene into lupeol, with a small amount of β-amyrin as a byproduct, in a ratio of approximately 95:5. oup.comnih.govnih.govmdpi.com Another OSC, MdOSC4, is considered a multifunctional enzyme. While it mainly produces germanicol, it also synthesizes β-amyrin and lupeol in smaller proportions (approximately 82:14:4). oup.comnih.govnih.govmdpi.comoup.com The expression of MdOSC5, in particular, has been correlated with the accumulation of lupeol derivatives. nih.govnih.govnih.gov
Table 1: Products of MdOSC4 and MdOSC5 from 2,3-Oxidosqualene
| Enzyme | Primary Product | Other Products | Product Ratio |
|---|---|---|---|
| MdOSC4 | Germanicol | β-amyrin, Lupeol | 82 : 14 : 4 oup.comnih.govnih.gov |
| MdOSC5 | Lupeol | β-amyrin | 95 : 5 oup.comnih.govnih.gov |
Following the formation of the basic triterpene skeletons, cytochrome P450 monooxygenases (CYPs) play a crucial role in their structural diversification through oxidative modifications. researchgate.netbeilstein-journals.orgbeilstein-journals.org In apple, the enzyme CYP716A175 has been identified as a multifunctional C-28 oxidase. nih.govnih.govresearchgate.net This enzyme catalyzes the oxidation of various triterpene precursors, including lupeol, at the C-28 position to produce their corresponding acids. oup.comnih.govnih.govresearchgate.net Specifically, CYP716A175 oxidizes lupeol to betulinic acid, α-amyrin to ursolic acid, and β-amyrin to oleanolic acid. oup.comnih.govnih.govoup.comresearchgate.net
Role of Oxidosqualene Cyclases (OSCs)
Caffeic Acid Biosynthesis Pathways
Caffeic acid, the other essential component of lupeol caffeate, is synthesized via the phenylpropanoid pathway. frontiersin.orguminho.pt This pathway begins with the amino acid phenylalanine. frontiersin.org
The synthesis of caffeic acid starts with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. frontiersin.org A key enzyme in the subsequent step is p-coumarate 3-hydroxylase (C3'H), a cytochrome P450-dependent monooxygenase. frontiersin.orgmdpi.com C3'H catalyzes the hydroxylation of p-coumaroyl shikimate to produce caffeoyl shikimate, which is then converted to caffeic acid. frontiersin.orgmdpi.com This hydroxylation step is crucial for the formation of caffeic acid and its derivatives. uminho.ptfrontiersin.orgmdpi.com
Enzymatic Esterification in this compound Formation
The final step in the biosynthesis of this compound is the esterification of lupeol with caffeic acid. While the specific enzyme responsible for catalyzing the formation of this compound has not been definitively identified in all plant species, it is known that various triterpenoids can be esterified with derivatives of hydroxycinnamic acids, such as caffeic acid. nih.govkoreascience.kr In some plants, the accumulation of triterpene-caffeate conjugates suggests the presence of specific acyltransferases that facilitate this reaction. nih.gov For instance, studies on the synthesis of caffeic acid phenethyl ester (CAPE) have demonstrated the utility of enzymes like lipases in catalyzing the esterification between caffeic acid and an alcohol, suggesting a similar enzymatic mechanism could be responsible for the formation of this compound in nature. mdpi.comnih.gov
Transcriptional Regulation of Biosynthetic Pathways (e.g., MYB Transcription Factors)
The biosynthesis of complex phytochemicals like this compound is a meticulously controlled process, governed by a network of transcription factors that regulate the expression of key enzymatic genes. Among these regulators, MYB transcription factors have been identified as crucial players in orchestrating the production of both the triterpenoid (lupeol) and phenylpropanoid (caffeate) precursors. mdpi.comresearchgate.netencyclopedia.pub Research, particularly in apple (Malus domestica), has shed light on how these regulatory networks respond to developmental and environmental cues, leading to the accumulation of specific compounds like lupeol and its caffeoylated derivatives. researchgate.netnih.gov
A significant body of evidence points to the role of the MYB transcription factor family in the differential regulation of triterpene biosynthesis. researchgate.net In apple, a notable shift in triterpene profiles is observed with the onset of skin russeting, where the typically dominant ursane-type triterpenes are replaced by an accumulation of lupane-type triterpenes, including lupeol and its derivatives. researchgate.netresearchgate.net This metabolic switch is not arbitrary but is directed by specific transcriptional changes.
Correlation analyses between gene transcription and metabolite concentrations in apple skin have strongly associated MYB transcription factors with the biosynthesis of lupane-type triterpenes. researchgate.netnih.gov One particular factor, MYB66 , has been identified as a key regulator in this process. mdpi.comresearchgate.net It has been demonstrated that MYB66 can directly bind to the promoter region of the oxidosqualene cyclase 5 (MdOSC5) gene. researchgate.netnih.gov MdOSC5 encodes a lupeol synthase, an enzyme that specifically catalyzes the cyclization of 2,3-oxidosqualene to produce lupeol, the direct precursor for this compound. nih.govnih.gov The expression of MdOSC5 has been shown to be highly upregulated in russeted apple skin, coinciding with increased levels of betulinic acid (an oxidized form of lupeol) and its caffeate derivatives. nih.govnih.gov This indicates a direct regulatory link between MYB66 and the synthesis of the lupeol backbone.
The table below summarizes the key genes involved in lupeol biosynthesis and their regulation, as observed in studies on apple.
| Gene | Enzyme/Protein | Function in Biosynthesis | Regulatory Transcription Factor | Observed Expression in High Lupeol Derivative-Accumulating Tissue |
| MdOSC5 | Lupeol synthase | Cyclizes 2,3-oxidosqualene to lupeol | MYB66 | Upregulated researchgate.netnih.gov |
| CYP716A175 | Cytochrome P450 | C-28 oxidation of lupeol to betulinic acid | - | Correlated with MdOSC5 expression nih.govnih.gov |
While the transcriptional control of lupeol synthesis via MYB66 is becoming clearer, the regulation of the final step—the esterification of lupeol with caffeic acid—is less understood. It is hypothesized that a BAHD acyltransferase is responsible for catalyzing this reaction, transferring a caffeoyl group (likely from caffeoyl-CoA) to the lupeol molecule. mdpi.comnih.govresearchgate.net In tissues where betulinic acid caffeate accumulates, an increase in the availability of caffeic acid derivatives and the activity of suberin-related BAHD acyltransferases has been observed. mdpi.com However, the specific transcription factors that regulate the expression of this particular acyltransferase in the context of this compound production have not yet been definitively identified. It is plausible that MYB transcription factors also regulate this part of the pathway, potentially in a coordinated manner with the upregulation of lupeol biosynthesis, but this remains an area for further investigation. nih.gov
The table below details research findings on the differential accumulation of relevant compounds and gene expression in apple skin phenotypes.
| Compound/Gene | High-Russet (High Lupane-Type) Phenotype | Low-Russet (Low Lupane-Type) Phenotype | Key Finding | Reference |
| Lupeol | Increased accumulation | Lower levels | Accumulation correlates with russeting and MdOSC5 expression. | researchgate.net |
| Betulinic acid | Increased accumulation | Lower levels | A key derivative of lupeol found in russeted skin. | researchgate.netnih.gov |
| Triterpene-caffeate derivatives | Increased accumulation | Lower levels | Accumulation is linked to the shift to lupane-type biosynthesis. | researchgate.net |
| MdOSC5 Expression | Highly upregulated | Downregulated | Directly regulated by MYB66 to produce lupeol. | researchgate.netnih.gov |
| MYB66 Expression | Upregulated | Lower levels | Acts as a key transcriptional regulator of the pathway. | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of Lupeol Caffeate and Its Analogs
Influence of Esterification at C-3 Position on Bioactivity
The hydroxyl group at the C-3 position of the lupeol (B1675499) scaffold is a primary target for chemical modification. researchgate.net Esterification at this site has been shown to profoundly impact the bioactivity of the resulting compounds, although the effect varies depending on the nature of the ester group and the biological activity being assessed.
Early SAR studies indicated that modifications at the C-3 position could modulate nitric oxide inhibition. nih.gov The presence of a carbonyl group at C-3 was found to enhance this inhibitory activity. nih.gov Conversely, introducing a hydrophobic methyl ester at this position was shown to diminish it. nih.gov This suggests that both electronic and steric factors of the C-3 substituent play a role in this specific biological effect.
In the context of anticancer activity, esterification of the C-3 hydroxyl group has yielded promising results. While the parent compound lupeol was found to be inactive against a panel of nine human cancer cell lines (with a GI50 > 250 µg/mL), several of its C-3 ester derivatives demonstrated significant cytostatic effects. researchgate.net A study involving the synthesis of eight different lupeol esters revealed that derivatives like lupeol stearate, palmitate, myristate, caprylate, and caproate were active. researchgate.net Notably, lupeol myristate and lupeol 3',4'-dimethoxybenzoate showed selective cytostatic effects with low GI50 values, marking them as promising prototypes for further development. researchgate.net
| Compound | Ester Group at C-3 | U251 (CNS) | MCF-7 (Breast) | NCI-ADR/RES (Ovarian) | NCI-H460 (Lung) | OVCAR-3 (Ovarian) | K-562 (Leukemia) | PC-3 (Prostate) | HT29 (Colon) | SNB-75 (CNS) |
|---|---|---|---|---|---|---|---|---|---|---|
| Lupeol | -OH | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Lupeol Stearate | -OCO(CH₂)₁₆CH₃ | 27.9 | 24.3 | 41.5 | >100 | 32.8 | 23.2 | 27.4 | 24.4 | 26.9 |
| Lupeol Palmitate | -OCO(CH₂)₁₄CH₃ | 25.3 | 28.4 | 42.5 | >100 | 38.5 | 15.4 | 23.4 | 27.2 | 26.9 |
| Lupeol Myristate | -OCO(CH₂)₁₂CH₃ | 14.8 | 13.9 | 23.4 | >100 | 21.9 | 10.1 | 13.5 | 14.9 | 14.5 |
| Lupeol Caprylate | -OCO(CH₂)₆CH₃ | 20.8 | 22.1 | 33.1 | >100 | 31.7 | 15.8 | 21.7 | 23.1 | 21.3 |
| Lupeol Caproate | -OCO(CH₂)₄CH₃ | 28.1 | 29.5 | 41.7 | >100 | 40.3 | 21.5 | 27.4 | 30.1 | 28.5 |
| Lupeol 3',4'-dimethoxybenzoate | -OCOC₆H₃(OCH₃)₂ | 13.9 | 12.7 | 22.2 | 15.5 | 18.6 | 11.0 | 12.8 | 13.9 | 13.6 |
However, the introduction of an ester group at C-3 does not universally guarantee enhanced activity. For instance, several ester derivatives synthesized by Nguyen and coworkers, including those with acetyl, isobutyryl, benzoyl, and cinnamoyl groups, yielded only weak antimicrobial compounds. globalsciencebooks.info In the context of α-glucosidase inhibition, the presence of a free hydroxyl group at C-3 appeared to be detrimental, as a benzylidene derivative of lupeol with an intact 3-OH group was significantly more active than derivatives where this group was absent. mdpi.comresearchgate.net Conversely, lupeol acetate (B1210297), a simple ester derivative, has been shown to possess better bioavailability and anti-inflammatory properties than lupeol itself. nih.govplos.org This highlights that the influence of C-3 esterification is highly dependent on the specific biological target and the physicochemical properties of the ester moiety.
Impact of Caffeoyl Moiety on Pharmacological Profiles
The caffeoyl moiety, the esterifying group in lupeol caffeate, is not merely a passive structural component but an active contributor to the molecule's pharmacological profile. Caffeic acid and its esters are known for their antioxidant and anti-inflammatory properties, and these characteristics are often conferred upon the triterpene scaffold. nih.gov
Studies on analogous compounds, such as caffeoyl esters of betulinic acid and betulin (B1666924), provide strong evidence for the role of the caffeoyl group. The introduction of a 3-O-caffeoyl group was found to enhance the cytotoxic potency of betulinic acid against KB human oral epidermoid cancer cells. Furthermore, in a comparison of cytotoxicity against A549 lung cancer cells, 3β-O-trans-caffeoylbetulin was found to be the most potent compound, followed by betulinic acid, while lupeol and betulin were less active. This suggests that the presence of the caffeoyl group is a key determinant of cytotoxic activity in this class of compounds. The 6',7'-dihydroxy substitution on the caffeoyl ring was found to be preferable for this activity.
The stereochemistry of the caffeoyl group can also be critical. A study on lupeol esters isolated from Bruguiera parviflora found that 3-(Z)-caffeoyllupeol exhibited antimalarial activity, whereas this compound, which is the trans isomer, was inactive. researchgate.net This indicates a strict structural requirement for the interaction with the biological target responsible for the antimalarial effect.
The caffeoyl group's importance is further underscored by the activity of other lupane-type triterpene caffeoyl esters. For example, 2-O-caffeoyl alphitolic acid, extracted from a lichen, demonstrated potent cytotoxicity, induction of apoptosis, and inhibition of cell migration in colorectal cancer cells. mdpi.com This reinforces the concept that combining a lupane (B1675458) skeleton with a caffeoyl moiety is a promising strategy for developing anticancer agents. mdpi.com
Modifications and Derivatization Strategies to Enhance Activity (e.g., Carbamate (B1207046) Derivatives, Other Ester Derivatives)
Beyond this compound, a variety of derivatization strategies have been employed to enhance the therapeutic potential of lupeol, primarily by creating different ester derivatives at the C-3 position. nih.gov A major goal of these modifications is to improve physicochemical properties like lipophilicity and bioavailability, which are often limitations for the parent lupeol molecule. nih.govplos.org
The synthesis of a series of lupeol esters, including propionate (B1217596), succinate, isonicotinate, and acetylsalicylate, demonstrated that such modifications can improve bioavailability and activity. plos.org These esters were found to penetrate the stratum corneum and upper dermal layers more effectively than lupeol, a desirable trait for dermatological applications. plos.org The lupeol isonicotinate, acetate, and propionate derivatives were particularly effective at stimulating the proliferation of human skin cells, suggesting their potential use in treating skin damage. plos.org
| Compound | Ester Group at C-3 | Effect on Human Keratinocyte Proliferation (% of Control) | Effect on Human Fibroblast Proliferation (% of Control) | Irritant Potential |
|---|---|---|---|---|
| Lupeol Propionate | -OCOCH₂CH₃ | ~130% | ~125% | Non-irritant |
| Lupeol Succinate | -OCO(CH₂)₂COOH | ~135% | ~130% | Non-irritant |
| Lupeol Isonicotinate | -OCOC₅H₄N | ~130% | ~135% | Non-irritant |
| Lupeol Acetylsalicylate | -OCOC₆H₄OCOCH₃ | ~120% | ~120% | Non-irritant |
| Lupeol Acetate | -OCOCH₃ | ~130% | ~135% | Non-irritant |
The choice of the esterifying acid is critical. As shown in the anticancer assays, long-chain fatty acid esters (myristate, palmitate, stearate) and an aromatic ester (3',4'-dimethoxybenzoate) conferred potent cytostatic activity to the lupeol scaffold. researchgate.net The enhanced lipophilicity from these ester chains may facilitate better penetration of cell membranes, leading to increased intracellular concentrations and greater efficacy. rsc.org The introduction of ester groups is a recognized strategy to enhance the anticancer activity of triterpenes. rsc.org While the prompt specifically mentions carbamate derivatives, the provided search results focus heavily on ester derivatives as the primary strategy for modifying lupeol's activity.
Computational and In Silico Approaches in SAR Analysis
In recent years, computational and in silico methods have become indispensable tools for elucidating the SAR of natural product derivatives, including those of lupeol. nih.gov These approaches, such as molecular docking and molecular dynamics (MD) simulations, provide insights into the molecular interactions between a ligand and its target protein, helping to rationalize observed biological activities and guide the design of new, more potent analogs. researchgate.net
For example, computational studies have been used to investigate the binding and inhibitory potentials of lupeol against various receptor proteins and enzymes, proving effective in predicting its therapeutic effects. nih.gov In one study focused on developing immunosuppressive lupeol analogs, a computational approach integrating molecular docking and MD simulations was employed to assess the likely mechanism of action and conduct a preliminary SAR analysis. researchgate.net Such studies aim to build a detailed SAR model that can be used to design future lupeol derivatives with improved clinical potential. researchgate.net
Molecular docking can predict the binding affinity and orientation of different lupeol derivatives within the active site of a target enzyme or receptor. researchgate.net This allows researchers to understand, for example, why the addition of a specific ester group at the C-3 position enhances activity while another diminishes it. By analyzing the predicted interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—scientists can identify the key structural features required for potent biological activity. MD simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. researchgate.net These computational techniques are powerful, cost-effective methods for prioritizing synthetic efforts toward the most promising this compound analogs.
Methodological Approaches in Lupeol Caffeate Research
In Vitro Cell Culture Models
In vitro models utilize isolated cells grown in a controlled laboratory environment to examine the direct effects of compounds on specific cellular processes. This approach allows for detailed mechanistic studies at the molecular level.
Cancer Cell Lines
A primary focus of lupeol (B1675499) research is its potential as an anticancer agent, with numerous studies employing a range of human cancer cell lines to elucidate its efficacy and mechanisms of action.
A549 (Human Lung Carcinoma): Research has shown that lupeol can reduce the viability of A549 lung cancer cells in a dose-dependent manner. dergipark.org.trscispace.com Studies on related caffeate derivatives have also demonstrated the induction of apoptosis in A549 cells. nih.gov Furthermore, lupeol has been observed to inhibit the growth of A427 lung cancer cells by inducing apoptosis and interfering with the mTOR/PI3K/AKT signaling pathway. researchgate.net
HepG2 (Human Liver Carcinoma): Lupeol has been shown to inhibit the proliferation of HepG2 cells in a time- and dose-dependent manner. chemfaces.com The mechanism of action involves inhibiting cell activity and invasion while inducing apoptosis. researchgate.netnih.gov This is achieved by regulating the epithelial-mesenchymal transition (EMT) process, a key factor in cancer cell migration and invasion. researchgate.netnih.gov Derivatives of lupeol have also demonstrated enhanced potency against HepG2 cells compared to the parent compound. mdpi.com
MCF-7 (Human Breast Adenocarcinoma): Studies have demonstrated that lupeol effectively reduces the viability of MCF-7 breast cancer cells, with one study reporting an IC50 concentration of 80 μM. researchgate.netnih.gov The mechanism involves the induction of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.netnih.gov Research has also investigated the effects of lupeol on the metabolic profile of MCF-7 cells, noting a blockage in the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, lupeol derivatives have shown potent activity against MCF-7 cells, inducing cell cycle arrest at the G2/M phase and promoting early apoptosis. nih.gov
HeLa (Human Cervical Carcinoma): Lupeol has been found to significantly decrease the proliferation and viability of HeLa cells. ias.ac.innih.gov It induces S-phase cell cycle arrest and apoptosis through mitochondria-mediated pathways. researchgate.netias.ac.innih.gov This includes increasing the generation of mitochondrial superoxide. ias.ac.innih.gov
PCa (Prostate Cancer): Research indicates that lupeol can inhibit the proliferation of both androgen-sensitive (LNCaP) and androgen-insensitive (DU145) prostate cancer cells. nih.gov It has been shown to target the β-catenin signaling pathway. nih.gov In LNCaP cells, the highest concentrations of lupeol induced cytotoxic effects and negatively affected the expression of androgen receptors. archbreastcancer.com
Melanoma: Lupeol has demonstrated dose-dependent cytotoxic activity against human malignant melanoma cell lines A375 and RPMI-7951. nih.gov The IC50 values were calculated to be 66.59 ± 2.20 µM for A375 and 45.54 ± 1.48 µM for RPMI-7951, indicating a more potent effect against the RPMI-7951 cell line. nih.gov
Table 1: Summary of Lupeol's Effects on Various Cancer Cell Lines
Cell Line Cancer Type Observed Effects of Lupeol Key Mechanistic Insights A549 Lung Carcinoma Reduced cell viability, induction of apoptosis. Dose-dependent effects, interference with mTOR/PI3K/AKT pathway. HepG2 Liver Carcinoma Inhibition of proliferation, invasion, and induction of apoptosis. Time- and dose-dependent, regulation of EMT. MCF-7 Breast Adenocarcinoma Reduced cell viability, induction of apoptosis, cell cycle arrest. Downregulation of Bcl-2 and Bcl-xL, blockage of TCA cycle, G2/M phase arrest. HeLa Cervical Carcinoma Decreased proliferation and viability, induction of apoptosis. S-phase cell cycle arrest, mitochondria-mediated pathways. LNCaP, DU145 Prostate Cancer Inhibition of proliferation. Targeting β-catenin signaling pathway. A375, RPMI-7951 Melanoma Dose-dependent cytotoxicity. More potent against RPMI-7951 cell line.
Immune Cells
The immunomodulatory properties of lupeol are investigated using primary immune cells and cell lines.
Macrophages and Neutrophils: While direct studies on lupeol caffeate with these specific immune cells are limited, the broader anti-inflammatory properties of lupeol suggest interactions with these key players in the immune response. Lupeol has been reported to possess anti-inflammatory effects, which inherently involve the modulation of macrophage and neutrophil activity. mdpi.com
Skin Cells
The effects of lupeol and its derivatives on skin health and wound healing are studied using keratinocytes and fibroblasts. joanneum.at
Keratinocytes and Fibroblasts: Lupeol has been shown to enhance in vitro wound healing in keratinocytes and promote the contraction of dermal fibroblasts. mdpi.com It can stimulate the migration of keratinocytes, which is crucial for wound repair. mdpi.com Interestingly, at high concentrations, lupeol has been observed to reduce the proliferation of both keratinocytes and fibroblasts. mdpi.com Lupeol esters have also been studied for their potential in skin damage recovery, with research focusing on their influence on cell motility and proliferation. mdpi.comnih.govresearchgate.net In aged fibroblast models, lupeol has been shown to inhibit senescence by reducing the expression of matrix metalloproteinases (MMPs). nih.gov
Osteoblast Cells
The potential of lupeol and related compounds in bone health is explored using osteoblast cells.
Osteoblast Cells: Research has demonstrated that lupeol can promote osteoblast differentiation. nih.gov Specifically, certain bioactive compounds, including lupeol, have been shown to significantly promote alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. nih.gov This suggests a potential role for lupeol in promoting bone formation.
Isolated Islets or Insulin-Secreting Cell Lines
The anti-diabetic potential of lupeol is investigated using models of insulin-secreting cells.
Isolated Islets or Insulin-Secreting Cell Lines: Studies have indicated that lupeol possesses antidiabetic potential. chemfaces.com While specific studies on this compound with isolated islets or insulin-secreting cell lines are not extensively detailed in the provided context, the known anti-diabetic effects of lupeol suggest that such models would be relevant for investigating its impact on insulin (B600854) secretion and beta-cell function.
Preclinical In Vivo Animal Models
To understand the systemic effects and therapeutic potential of lupeol and its derivatives in a whole organism, researchers utilize various preclinical animal models. These models are crucial for bridging the gap between in vitro findings and potential clinical applications.
Cancer Models: Lupeol has been evaluated in several in vivo cancer models. For instance, in a mouse model of melanoma, both systemic and local injections of lupeol were found to inhibit tumor growth by inducing cell cycle arrest. nih.gov In a hepatocellular carcinoma xenograft model, lupeol enhanced the radiosensitivity of tumor cells and led to significant tumor growth delay when combined with radiation. chemfaces.com Furthermore, lupeol has been shown to inhibit tumor growth and lung metastasis in a mouse model of liver cancer by regulating the EMT process. researchgate.netnih.gov Studies have also demonstrated its efficacy in inhibiting tumor growth in gallbladder carcinoma xenograft models. nih.gov Additionally, lupeol has been found to target liver tumor-initiating cells in nude mice, inhibiting their self-renewal ability and tumorigenicity. nih.gov
Inflammation and Arthritis Models: The anti-inflammatory activity of lupeol has been demonstrated in models of Freund's adjuvant-induced arthritis, where it produced a dose-dependent inhibition of inflammation. researchgate.net
Skin Wound Healing and Carcinoma Models: In vivo studies on rats have investigated the healing properties of lupeol on wounds, particularly in the context of hyperglycemia. frontiersin.org Topical application of lupeol has also been shown to have preventive effects against chemically induced skin neoplasia in mice. researchgate.net
Bone Loss Models: The role of lupeol in bone health has been investigated in animal models of bone loss. For example, it has been shown to restore bone loss in hypercalcemic rats by inhibiting osteoclast differentiation. nih.gov Studies on ovariectomy-induced bone loss have also been conducted to evaluate the osteogenic effects of lupeol-containing fractions. nih.gov
Table 2: Overview of Preclinical In Vivo Animal Models in Lupeol Research
Model Type Animal Model Key Research Findings Cancer (Melanoma) Mouse Systemic and local injections of lupeol inhibit tumor growth and induce cell cycle arrest. Cancer (Hepatocellular Carcinoma) Mouse (xenograft) Lupeol enhances radiosensitivity and delays tumor growth; inhibits metastasis by regulating EMT. Cancer (Gallbladder Carcinoma) Mouse (xenograft) Lupeol administration decreased tumor growth in a dose-dependent manner. Inflammation (Arthritis) Rat Dose-dependent inhibition of inflammation. Skin Wound Healing Rat Investigation of healing properties, especially in hyperglycemic conditions. Bone Loss Rat (hypercalcemic, ovariectomized) Restoration of bone loss by inhibiting osteoclast differentiation and promoting bone formation.
Cancer Xenograft Models
Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. While direct studies on this compound in these models are not extensively detailed in the provided research, studies on its parent compound, lupeol, provide significant insights. In a cholangiocarcinoma (CCA) xenograft model, lupeol was shown to disrupt tumor angiogenesis and reduce tumor growth. plos.org Treatment with lupeol resulted in a significant delay in CCA tumor growth by 28%. plos.org Immunohistochemical analysis of these xenografts confirmed a decrease in CD31-positive vessel content and reduced macrophage recruitment upon treatment. plos.org
Further research using a xenograft model with androgen-sensitive human prostate cancer cells (CWR22Rnu1) demonstrated that lupeol treatment led to a significant inhibition in tumor growth. nih.gov This inhibition was also associated with a reduction in prostate-specific antigen secretion. nih.gov These findings from lupeol studies suggest a potential avenue for this compound research, focusing on its anti-angiogenic and anti-inflammatory mechanisms in a tumor microenvironment. plos.org
Table 1: Effects of Lupeol in Cancer Xenograft Models
| Model | Compound | Key Findings | Reference |
| Cholangiocarcinoma (CCA) Tumor Xenograft | Lupeol | Delayed tumor growth by 28%; Disrupted tumor angiogenesis. | plos.org |
| Prostate Cancer (CWR22Rnu1) Xenograft | Lupeol | Significantly inhibited tumor growth; Reduced prostate-specific antigen secretion. | nih.gov |
Inflammation Models (e.g., Carrageenan-induced edema)
The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation. Research has identified that this compound exhibits anti-inflammatory properties through the inhibition of specific enzymes. researchgate.net One study isolated this compound from the leaves and branches of Dillenia mollis and reported its moderate inhibitory activity against the hyaluronidase (B3051955) enzyme, with a half-maximal inhibitory concentration (IC50) of 1.65 mM. researchgate.net Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix, and its inhibition is a mechanism for reducing inflammation.
While direct studies on this compound in the carrageenan model are limited, research on related compounds provides context. For instance, lupeol acetate (B1210297) has been shown to reduce paw edema in the carrageenan-induced model. nih.gov Similarly, caffeic acid phenethyl ester (CAPE) has been extensively studied in this model, demonstrating its ability to reduce paw volume and other markers of acute inflammation. nih.govresearchgate.net
Table 2: Hyaluronidase Inhibitory Activity of this compound
| Compound | Source | Activity | IC50 Value | Reference |
| This compound | Dillenia mollis | Hyaluronidase Inhibition | 1.65 mM | researchgate.net |
Diabetes Models (e.g., Streptozotocin-induced)
Streptozotocin (B1681764) (STZ) is a chemical used to induce diabetes in animal models by destroying pancreatic β-cells, leading to hyperglycemia. While specific investigations into this compound's effects in STZ-induced models are not detailed, studies on lupeol and other caffeate esters have shown significant antidiabetic potential. In STZ-induced diabetic mice, lupeol administration significantly lowered postprandial blood glucose levels compared to the control group. nih.gov Lupeol also demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov
A separate study evaluated a series of lupeol ester derivatives in STZ-sucrose model rats and found that they possessed significant antidiabetic activity, with some derivatives showing more potent effects than lupeol itself. researchgate.net Furthermore, methyl caffeate, another related ester, produced a significant reduction in blood glucose and led to the upregulation of GLUT4 and regeneration of β-cells in the pancreas of STZ-induced diabetic rats. researchgate.net These results collectively suggest that the lupeol and caffeate moieties are promising for antidiabetic effects, warranting specific investigation of this compound.
Table 3: Antidiabetic Effects of Related Compounds in STZ-Induced Models
| Compound/Extract | Model | Key Findings | Reference |
| Lupeol | STZ-induced diabetic mice | Significantly lowered postprandial blood glucose; Inhibited α-glucosidase and α-amylase. | nih.gov |
| Lupeol Esters | STZ-sucrose model rats | Possessed significant antidiabetic activity, some more potent than lupeol. | researchgate.net |
| Methyl Caffeate | STZ-induced diabetic rats | Reduced blood glucose; Upregulated GLUT4; Promoted regeneration of pancreatic β-cells. | researchgate.net |
Parasitic Infection Models (e.g., C. elegans)
Caenorhabditis elegans, a free-living nematode, is a widely used model organism for screening new compounds with anthelmintic activity due to its genetic and physiological similarities to parasitic nematodes. plos.orgmdpi.com Research has demonstrated the nematicidal potential of lupeol against C. elegans. nih.govnih.gov Studies found that lupeol exhibited a nematicidal effect starting from a concentration of 64 µg ml−1. nih.govnih.gov This indicates that the parent compound of this compound has direct activity against nematodes, suggesting a potential area of investigation for this compound itself in parasitic infection models. The use of C. elegans allows for high-throughput screening and molecular pathway analysis to identify the mode of action for new anthelmintic compounds. plos.orgmdpi.com
Table 4: Nematicidal Activity of Lupeol against C. elegans
| Compound | Model Organism | Effect | Effective Concentration | Reference |
| Lupeol | Caenorhabditis elegans | Nematicidal | Starting from 64 µg ml−1 | nih.govnih.gov |
Osteoporosis Models
Osteoporosis is a skeletal disease characterized by decreased bone density and microstructural deterioration. mdpi.com In vivo models, such as those induced by ovariectomy, are used to study potential treatments. Research has identified this compound as a triterpene with potential anti-osteoporotic activity. researchgate.net It was isolated from Celastrus orbiculatus as part of a study on compounds that inhibit osteoclast differentiation. researchgate.net Excessive osteoclast activity, which mediates bone resorption, is a key factor in osteoporosis. researchgate.net
In a study on Cotoneaster wilsonii, an n-hexane fraction containing lupeol and ethyl caffeate as major bioactive compounds was shown to protect against ovariectomy-induced bone loss. mdpi.com This fraction positively influenced key osteogenic signaling pathways, promoting bone formation and enhancing bone density. mdpi.com These findings highlight the potential of both lupeol and caffeate esters in bone health, pointing to this compound as a compound of interest for further research in osteoporosis models.
Molecular Biology Techniques
Molecular biology techniques are essential for elucidating the mechanisms of action of compounds like this compound at the cellular level. These methods allow researchers to analyze changes in gene and protein expression that underlie the physiological effects observed in in vivo models.
Gene Expression Analysis (e.g., RT-qPCR, Microarray)
Gene expression analysis provides a detailed view of how a compound modulates biological pathways. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method used to quantify the expression of specific genes, while microarrays allow for the simultaneous analysis of thousands of genes. nih.gove-crt.org
Although specific microarray analyses for this compound are not widely documented, RT-qPCR has been used to study related compounds. In a study of lupeol acetate in a collagen-induced arthritis model, RT-PCR was used to examine osteoclastogenesis. nih.gov Research on lupeol in models of inflammation and diabetes has utilized RT-qPCR to show modulation of key genes. For example, lupeol was found to suppress IL-6 levels and enhance IL-10 levels in hyperglycemic rats. researchgate.net It also influenced the expression of genes related to inflammation, such as NF-κB, and growth factors like FGF-2 and TGF-β1. researchgate.net Studies have also pointed to the use of qPCR for validating the analysis of lupeol derivatives and caffeate conjugates. mdpi.comoup.com These techniques are critical for identifying the molecular targets and signaling pathways affected by this compound and its parent compounds.
Table 5: Gene Expression Modulation by Lupeol (as determined by RT-qPCR)
| Model System | Compound | Modulated Genes | Biological Context | Reference |
| Hyperglycemic Rats | Lupeol | ↓ IL-6, ↑ IL-10 | Inflammation | researchgate.net |
| Hyperglycemic Rats | Lupeol | ↓ NF-κB, ↑ FGF-2, ↑ TGF-β1 | Inflammation & Wound Healing | researchgate.net |
| Arthritis Model (BMDMs) | Lupeol Acetate | Genes related to osteoclastogenesis | Osteoclastogenesis | nih.gov |
Based on a thorough review of the scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline you have provided.
While "this compound" (CAS 103917-26-6) is a recognized triterpenoid (B12794562) ester that has been isolated from various plants such as Dalbergia velutina and Bruguiera parviflora scite.ai, the existing body of research on this specific compound is exceptionally limited. The available literature mentions its existence and some preliminary biological activities, such as potential anti-malarial and cytotoxic effects, as well as moderate inhibitory activity against the hyaluronidase enzyme biocrick.comresearchgate.net.
Enzyme Activity Assays (e.g., PTP1B, alpha-glucosidase, 5-LOX, MPO):Apart from a single mention of moderate hyaluronidase inhibitionresearchgate.net, there is no data on the inhibitory activity of this compound against protein tyrosine phosphatase 1B (PTP1B), alpha-glucosidase, 5-lipoxygenase (5-LOX), or myeloperoxidase (MPO).
Analytical Quantification Methods in Biological Matrices:While analytical methods for the quantification of Lupeol in biological matrices are establishedscielo.brresearchgate.net, similar detailed and validated methods for this compound in matrices such as plasma or tissue have not been reported in the literature.
Given the strict instruction to focus solely on this compound and to generate thorough, scientifically accurate content for each subsection of the provided outline, the current scarcity of specific research prevents the creation of the requested article. The available data is insufficient to populate the required sections with factual and detailed findings.
Challenges and Future Directions in Lupeol Caffeate Research
Optimizing Bioavailability through Advanced Formulation Technologies
A significant obstacle in the clinical development of lupeol (B1675499) and its derivatives, including lupeol caffeate, is their poor oral bioavailability, which is primarily due to low water solubility. nih.govfrontiersin.orgresearchgate.net Research indicates that the oral bioavailability of lupeol is less than 1%. frontiersin.org To address this, advanced formulation technologies are being explored to enhance its absorption and systemic availability.
Nano-based Delivery Systems
Nano-based drug delivery systems have emerged as a promising strategy to improve the bioavailability of poorly soluble compounds like lupeol. nih.gov These technologies encapsulate the active compound in nanoparticles, enhancing its solubility, stability, and absorption. frontiersin.org
Key Nano-based Systems for Triterpenoid (B12794562) Delivery:
| Delivery System | Description | Potential Advantages for this compound |
| Lipid-Based Nanoparticles | Includes solid lipid nanoparticles (SLNs) and nanoemulsions. These systems use lipids to encapsulate the drug. | Increased absorption, reduced first-pass metabolism, and improved solubility. frontiersin.orgrjptonline.org |
| Polymeric Nanoparticles | Involves the use of biodegradable polymers to form a matrix or capsule around the drug. | Controlled release, targeted delivery, and protection from degradation. |
| Phospholipid Complexes | Formation of a complex between the drug and phospholipids (B1166683). | Enhanced solubility and permeability. nih.gov |
Studies on lupeol have shown that lipid-based formulations, such as SLNs and nanoemulsions, significantly improve its solubility and bioavailability. frontiersin.org For instance, the permeability of lupeol in nanoparticles has been shown to be enhanced. nih.gov These findings suggest that similar nano-based approaches could be highly effective for this compound, paving the way for its successful clinical application. nih.gov
Co-administration with Bioavailability Enhancers
Another strategy to improve the bioavailability of this compound is its co-administration with compounds that can enhance intestinal absorption and inhibit metabolic enzymes. frontiersin.org Piperine (B192125), an alkaloid from black pepper, is a well-known bio-enhancer that has been shown to increase the bioavailability of various drugs. mdpi.comresearchgate.net
Piperine functions by inhibiting drug-metabolizing enzymes and altering membrane dynamics, thereby improving the permeability of co-administered substances. researchgate.net Studies have demonstrated that piperine can significantly increase the plasma concentrations of various compounds, including curcumin (B1669340) and theophylline. mdpi.com The co-administration of piperine with lupeol has been investigated as a means to augment its bioavailability by inhibiting metabolic enzymes and enhancing intestinal absorption. frontiersin.org This approach holds promise for this compound, potentially leading to higher systemic concentrations and enhanced therapeutic effects. google.com
Comprehensive Elucidation of Molecular Mechanisms
A thorough understanding of the molecular mechanisms underlying the pharmacological effects of this compound is crucial for its development as a therapeutic agent. While research on lupeol has identified several key signaling pathways, more specific investigations into this compound are needed. nih.gov
Lupeol has been shown to modulate multiple signaling pathways involved in inflammation, cancer, and metabolic diseases. frontiersin.orgchemfaces.combepls.com These include:
NF-κB Pathway: Lupeol can suppress the activation of NF-κB, a key regulator of inflammation. frontiersin.orgbepls.com
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is inhibited by lupeol and its derivatives in cancer cells. frontiersin.orgmdpi.com
Wnt/β-catenin Signaling: Lupeol has been found to inhibit this pathway, which is often dysregulated in cancer. chemfaces.comnih.gov
MAPK Pathway: Lupeol and its combinations can alter the expression of proteins involved in the MAPK signaling pathway. frontiersin.org
Apoptotic Pathways: Lupeol can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. researchgate.netnih.gov
Future research should focus on delineating the precise molecular targets of this compound and how it modulates these and other relevant signaling pathways. This will provide a deeper understanding of its therapeutic potential and could help identify biomarkers for predicting treatment response. researchgate.net
Further Structure-Activity Relationship Investigations for Lead Optimization
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound like this compound. researchgate.net These studies involve synthesizing and evaluating analogs of the parent compound to identify chemical modifications that enhance activity and improve pharmacokinetic properties. researchgate.netresearchgate.net
For lupeol, SAR studies have revealed that modifications at the C-3 and C-19 positions can lead to derivatives with enhanced bioactivity. nih.gov For example, some lupeol derivatives have shown stronger anticancer or antiprotozoal activity than the parent compound. nih.gov A preliminary SAR analysis of lupeol-3-carbamate derivatives indicated that the introduction of nitrogen-containing heterocycles significantly improved anti-proliferative activity. mdpi.com
Future SAR studies on this compound should systematically explore modifications to both the lupeol and caffeic acid moieties. The goal is to identify analogs with improved potency, selectivity, and metabolic stability. arxiv.org Computational methods, such as molecular docking and molecular dynamics simulations, can be valuable tools in guiding the design of new derivatives and predicting their binding affinities to target proteins. rjptonline.orgresearchgate.net
Exploration of Synergistic Effects with Other Bioactive Compounds or Therapies (Preclinical)
Investigating the synergistic effects of this compound with other bioactive compounds or conventional therapies is a promising avenue for enhancing its therapeutic efficacy. jddtonline.info Combination therapies can offer several advantages, including lower doses of individual agents, reduced toxicity, and the potential to overcome drug resistance. researchgate.net
Preclinical studies have already demonstrated the synergistic potential of lupeol with various agents:
With Chemotherapy: Lupeol has been shown to have a synergistic effect when combined with chemotherapy drugs like cisplatin (B142131) and doxorubicin, leading to significant tumor shrinkage. frontiersin.org In breast cancer cells, lupeol increased the antiproliferative effect of doxorubicin. frontiersin.org
With Other Natural Compounds: A study on the combined effect of caffeic acid and caffeine (B1668208) showed beneficial effects against systemic inflammation. griffith.edu.au Another study revealed that geraniol (B1671447) and lupeol have synergistic antiproliferative and proapoptotic effects on liver cancer cells. frontiersin.org The combination of lupeol and β-sitosterol has also been noted for its potential synergistic effects. mdpi.com
Future preclinical research should explore the synergistic interactions of this compound with a range of other compounds and therapies. This could involve combining it with other phytochemicals, standard chemotherapeutic agents, or targeted therapies to assess for enhanced efficacy in various disease models.
Development of Novel this compound Analogs with Enhanced Specificity and Efficacy
Building on SAR studies, the development of novel this compound analogs with improved specificity and efficacy is a key future direction. nih.gov The goal is to create derivatives that have a more targeted mechanism of action, leading to greater therapeutic effects with fewer off-target effects. researchgate.net
The synthesis of novel derivatives of lupeol has already yielded compounds with enhanced antihyperglycemic and antidyslipidemic activities. nih.gov Similarly, the synthesis of caffeic acid analogs has produced derivatives with a range of biological activities. mdpi.com For instance, some lupeol derivatives have shown superior anticancer activity compared to the parent compound. frontiersin.org
Future efforts in this area should focus on designing and synthesizing this compound analogs based on a rational, structure-based approach. researchgate.net This could involve techniques like molecular hybridization, where structural features of different bioactive molecules are combined to create a new hybrid compound with desired properties. mdpi.com The resulting analogs would then need to be rigorously tested in preclinical models to evaluate their efficacy, specificity, and pharmacokinetic profiles.
Advanced Computational Modeling for Target Prediction and Drug Design
The exploration of this compound's therapeutic potential is increasingly benefiting from advanced computational modeling techniques. These in silico approaches offer a rapid and cost-effective means to predict biological targets, understand structure-activity relationships (SAR), and guide the design of more potent and specific derivatives. By simulating interactions at a molecular level, researchers can prioritize experimental studies, thereby accelerating the drug discovery pipeline.
Computational analysis plays a pivotal role in modern drug discovery, though it is important to acknowledge that these models have limitations in fully capturing complex biological realities. blrcl.org Nevertheless, they are invaluable for generating hypotheses and guiding experimental work. blrcl.orgresearchgate.net
A significant area of computational investigation for this compound has been in predicting its biological activities and pharmacokinetic properties. blrcl.org Tools such as Prediction of Activity Spectra for Substances (PASS) and SwissADME are utilized to forecast its pharmacological profile and its absorption, distribution, metabolism, and excretion (ADME) characteristics. blrcl.orgresearchgate.net For instance, one study noted that while this compound violates Lipinski's rule of five, it possesses moderate solubility and is not predicted to inhibit key cytochrome P450 enzymes, which is a favorable trait for reducing drug-drug interaction risks. blrcl.orgblrcl.org
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. biocrick.com Several in silico studies have applied this method to this compound to identify its potential molecular targets and elucidate its mechanism of action. These studies have revealed that this compound can form stable complexes with various enzymes and receptors, primarily through hydrogen bonds and hydrophobic interactions, which are crucial for drug-receptor stability and specificity. blrcl.orgresearchgate.net
One notable study investigated the binding affinity of this compound against multiple receptors. blrcl.org The results, summarized in the table below, demonstrate its significant binding potential, suggesting it could be a promising candidate for further drug development. blrcl.orgblrcl.orgresearchgate.net For example, with the 2P31 receptor, this compound exhibited a strong binding affinity, forming two hydrogen bonds with the amino acid residues ARG B:106 and SER A:102, and two hydrophobic bonds with GLU B:99 and ARG A:106. blrcl.org
| Target Receptor | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Hydrogen Bonds) | Interacting Amino Acid Residues (Hydrophobic Bonds) | Reference |
|---|---|---|---|---|
| 2P31 | -9.6 | ARG B:106, SER A:102 | GLU B:99, ARG A:106 | blrcl.org |
| 1CB4 | -9.4 | Data Not Specified | Data Not Specified | blrcl.org |
Furthermore, computational approaches have been used to compare the activity of this compound with its parent compound, Lupeol. Research has shown that the caffeoyl moiety is crucial for certain biological activities. For instance, while this compound demonstrated moderate hyaluronidase (B3051955) inhibitory activity (IC50 = 1.65 mM), its precursor, Lupeol, was inactive, highlighting the importance of the caffeic acid ester in its biological function. researchgate.net This underscores the power of computational SAR studies in identifying key pharmacophores.
Future directions in the computational modeling of this compound involve the use of more sophisticated techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. researchgate.netchemsrc.com QSAR studies can develop mathematical models that correlate the chemical structure of this compound derivatives with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved affinity and selectivity for specific targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) or various Leishmania proteins. chemfaces.comresearchgate.net These advanced computational strategies will be instrumental in overcoming challenges in this compound research and unlocking its full therapeutic potential.
Q & A
Q. What are the established methods for isolating and characterizing lupeol caffeate from natural sources?
this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction (XDR) for solid-state analysis. For example, XDR confirmed the esterification site in this compound by analyzing bond angles and crystallographic data .
Q. How is the purity and stability of this compound validated in experimental settings?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions. Analytical techniques like Fourier-transform infrared spectroscopy (FTIR) monitor functional group integrity during stability trials .
Q. What in vitro assays are commonly used to screen this compound for bioactivity?
Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant activity : DPPH radical scavenging assay.
- Anti-inflammatory : COX-2 inhibition ELISA. Results are compared to positive controls (e.g., doxorubicin for cytotoxicity) and analyzed via ANOVA for significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacological efficacy across studies?
Discrepancies often arise from variations in experimental design, such as:
- Dosage regimes : In vivo studies may use different administration routes (oral vs. intraperitoneal).
- Model systems : Cell line specificity (e.g., HepG2 vs. primary hepatocytes).
- Sample purity : Impurities in isolated compounds can skew results. Meta-analyses and systematic reviews using PRISMA guidelines are recommended to contextualize findings .
Q. What computational tools predict this compound’s molecular targets and ADMET properties?
- Target prediction : Swiss Target Prediction evaluates structural similarity to known ligands .
- ADMET : Tools like pkCSM predict absorption, distribution, and toxicity.
- Bioactivity : PASS Online predicts biological activities based on structural motifs (e.g., antitumor potential). Validation requires in vitro/in vivo correlation studies to address false positives .
Q. How do researchers design experiments to elucidate this compound’s mechanism of action in cancer models?
A hypothesis-driven approach includes:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, Wnt/β-catenin).
- Protein interaction assays : Co-IP or SPR to detect binding partners.
- In vivo validation : Xenograft models with knockout controls (e.g., p53⁻/⁻ mice). Statistical power analysis ensures adequate sample sizes to detect effect sizes .
Q. What strategies optimize this compound’s solubility and bioavailability for preclinical studies?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility.
- Prodrug synthesis : Esterification with hydrophilic moieties (e.g., polyethylene glycol).
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentration-time curves to calculate AUC and half-life .
Methodological Frameworks
How can the PICOT framework structure a clinical research question on this compound?
- Population : Patients with colorectal cancer.
- Intervention : this compound (50 mg/kg, oral).
- Comparison : 5-fluorouracil (standard chemotherapy).
- Outcome : Tumor volume reduction at 8 weeks.
- Time : 12-week study. This design ensures clarity and comparability in therapeutic efficacy trials .
Q. What statistical methods address variability in this compound’s bioactivity data?
- Multivariate analysis : PCA reduces dimensionality in omics datasets.
- Error propagation : Accounts for analytical variability in HPLC quantification.
- Bayesian modeling : Estimates posterior probabilities for dose-response relationships.
Software like GraphPad Prism or R packages (e.g.,
lme4) are recommended .
Data Reporting Guidelines
Q. What minimal information must be reported for reproducibility in this compound studies?
- Synthesis : Reaction conditions (solvent, catalyst, yield).
- Characterization : NMR chemical shifts, MS m/z values.
- Bioassays : Cell line origins, passage numbers, and assay protocols.
- Statistics : p-values, confidence intervals, and effect sizes.
Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles is critical .
Table: Key Pharmacological Findings for this compound
| Study Focus | Model System | Key Result | Reference ID |
|---|---|---|---|
| Cytostatic activity | HeLa cells | GI₅₀ = 12.5 μM (selective vs. normal fibroblasts) | |
| Glucose regulation | Type-2 diabetic rats | FBG reduced by 38% (p < 0.05) | |
| Anti-inflammatory | RAW 264.7 macrophages | COX-2 inhibition (IC₅₀ = 8.2 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
